1,5-Dioxa-9-aza-spiro[5.5]undecane, hydrochloride CAS 71879-41-9
1,5-Dioxa-9-aza-spiro[5.5]undecane, hydrochloride CAS 71879-41-9
An In-Depth Technical Guide to 1,5-Dioxa-9-aza-spiro[5.5]undecane, hydrochloride (CAS 71879-41-9)
A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals
Foreword: The Spirocyclic Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel chemical matter with enhanced three-dimensionality (3D) is paramount. Flat, sp2-rich molecules have often been associated with promiscuous binding and unfavorable physicochemical properties. Spirocyclic systems, characterized by two rings sharing a single atom, offer a compelling solution. Their inherent structural rigidity and defined spatial orientation of substituents provide an exceptional platform for designing potent and selective ligands for complex biological targets.[1][2] This guide focuses on a specific and versatile building block, 1,5-Dioxa-9-aza-spiro[5.5]undecane, hydrochloride, exploring its chemical properties, synthetic utility, and strategic application in the development of next-generation therapeutics.
Core Molecular Profile and Physicochemical Properties
1,5-Dioxa-9-aza-spiro[5.5]undecane, hydrochloride is a heterocyclic compound featuring a piperidine ring spiro-fused with a 1,3-dioxane ring. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it a convenient starting material for synthesis.
Diagram 1: Chemical Structure of 1,5-Dioxa-9-aza-spiro[5.5]undecane, hydrochloride
Caption: Structure of the protonated spirocyclic amine with its counter-ion.
The key structural feature is the secondary amine within the piperidine ring, which serves as the primary reactive handle for synthetic diversification. The dioxane portion often acts as a bioisostere for a carbonyl group or can be used to modulate solubility and metabolic stability.
Table 1: Physicochemical and Identification Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 71879-41-9 | [3] |
| Molecular Formula | C₈H₁₆ClNO₂ | |
| Molecular Weight | 193.67 g/mol | [3] |
| IUPAC Name | 1,5-dioxa-9-azaspiro[5.5]undecane hydrochloride | [3] |
| InChI Key | CLIKIDHLZKHSAR-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1COC2(CCNCC2)OC1.Cl | [3] |
| Purity | Typically ≥95% | [3][4] |
| Physical Form | Solid | |
| Free Base CAS | 180-94-9 | [4] |
| Free Base Formula | C₈H₁₅NO₂ | [4][5] |
| Free Base MW | 157.21 g/mol |[4] |
Synthesis and Reactivity: The Chemist's Perspective
Conceptual Synthesis
The synthesis of the 1,5-Dioxa-9-aza-spiro[5.5]undecane core generally involves the formation of the spiro-acetal. A common retrosynthetic approach would disconnect at the acetal C-O bonds, leading back to 4-piperidone and a suitable 1,3-diol.
Diagram 2: Retrosynthetic Analysis Workflow
Caption: Conceptual retrosynthesis of the spirocyclic core.
The forward synthesis is typically an acid-catalyzed reaction between N-protected 4-piperidone and 1,3-propanediol, followed by deprotection. The choice of the nitrogen protecting group (e.g., Boc, Cbz) is critical for compatibility with subsequent reaction conditions.
Reactivity and Functionalization
The true value of this scaffold lies in the reactivity of the secondary amine (N9). This site provides a vector for introducing a vast array of substituents, enabling the exploration of structure-activity relationships (SAR).
Key reactions include:
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N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones to introduce side chains.
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N-Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) to form amides.
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N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to attach aryl or heteroaryl moieties.
This versatility allows chemists to append pharmacophores, modulate physicochemical properties, and precisely orient functional groups to interact with biological targets.
Strategic Applications in Drug Discovery
While 1,5-Dioxa-9-aza-spiro[5.5]undecane, hydrochloride is primarily a building block, the broader class of azaspiro[5.5]undecanes has demonstrated significant bioactivity across multiple therapeutic areas.[6][7] This scaffold serves as a privileged core for developing potent and selective modulators of enzymes and receptors.
Metabolic Disorders: Targeting Acetyl-CoA Carboxylase (ACC)
ACC enzymes are critical in fatty acid metabolism, and their inhibition is a promising strategy for treating obesity and related metabolic diseases.[7] Derivatives of the related 1,9-diazaspiro[5.5]undecane scaffold have shown potent dual inhibition of ACC1 and ACC2.[7] The spirocyclic core provides a rigid framework to correctly position the necessary pharmacophoric elements for binding to the enzyme's active site.
Pain and Inflammation: Neurokinin (NK) Receptor Antagonism
Neurokinin receptors, particularly NK1 and NK2, are involved in pain transmission and inflammatory responses. The development of antagonists for these G-protein coupled receptors is a key area of research. The azaspiro[5.5]undecane framework has been successfully incorporated into potent NK1 antagonists, demonstrating that this core can mimic the necessary peptide turn to effectively block the receptor.[6][7]
Oncology: Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition
PARP-1 is a crucial enzyme in the DNA damage response pathway. Its inhibition is a clinically validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations).
Diagram 3: Simplified PARP-1 Signaling Pathway in DNA Repair
Caption: Role of PARP-1 in DNA repair and the point of therapeutic intervention.
1,9-Diazaspiro[5.5]undecane derivatives have been identified as potent PARP-1 inhibitors.[7] The spiro scaffold allows for the precise placement of groups that interact with the nicotinamide-binding pocket of the enzyme, preventing its catalytic activity and leading to synthetic lethality in cancer cells.
Field-Proven Experimental Protocols
The following protocols are exemplary and illustrate how 1,5-Dioxa-9-aza-spiro[5.5]undecane, hydrochloride can be utilized in a typical drug discovery workflow.
Protocol 1: Synthesis via Buchwald-Hartwig N-Arylation
This protocol details the coupling of the spiro-amine with an aryl bromide, a cornerstone reaction for generating libraries of compounds for screening.
Objective: To synthesize N-(4-cyanophenyl)-1,5-Dioxa-9-aza-spiro[5.5]undecane.
Step-by-Step Methodology:
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Reagent Preparation: In a nitrogen-purged glovebox, add 1,5-Dioxa-9-aza-spiro[5.5]undecane, hydrochloride (1.0 mmol), 4-bromobenzonitrile (1.1 mmol), sodium tert-butoxide (1.4 mmol), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 2 mol%; XPhos, 4 mol%) to an oven-dried reaction vial.
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Solvent Addition: Add anhydrous toluene (5 mL) to the vial.
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Reaction: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. The causality here is that heating provides the activation energy for the catalytic cycle, while the inert atmosphere prevents catalyst degradation.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting amine is a key indicator of reaction completion.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. This removes inorganic salts and the base.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.
Diagram 4: Experimental Workflow for N-Arylation
Caption: Stepwise workflow for a typical cross-coupling reaction.
Protocol 2: PARP-1 Inhibition Chemiluminescent Assay
This bioassay protocol is used to determine the inhibitory potency (IC₅₀) of newly synthesized compounds.
Objective: To quantify the inhibitory effect of a test compound on PARP-1 activity.
Step-by-Step Methodology:
-
Plate Preparation: Use a 96-well plate coated with histones (the protein substrate for PARP-1) and containing activated DNA (which stimulates PARP-1 activity).
-
Compound Addition: Prepare serial dilutions of the synthesized azaspiro[5.5]undecane derivative in assay buffer. Add these solutions to the wells. Include wells for positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Add a fixed concentration of recombinant human PARP-1 enzyme to all wells except the negative control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution containing biotinylated NAD+. During incubation (e.g., 60 minutes at room temperature), active PARP-1 will synthesize poly(ADP-ribose) chains, incorporating the biotin label onto the histones.
-
Detection: Wash the plate to remove unbound reagents. Add streptavidin-horseradish peroxidase (HRP), which binds specifically to the incorporated biotin.
-
Signal Generation: After another wash step, add a chemiluminescent HRP substrate. The light output is directly proportional to the amount of PARP-1 activity.
-
Data Analysis: Measure the luminescence using a plate reader. Plot the signal versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Safety, Handling, and Storage
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Hazard Identification: The free base is classified with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Standard precautions for handling fine chemicals should be observed.
-
Personal Protective Equipment (PPE): Always use a lab coat, safety glasses, and chemical-resistant gloves. Handle the solid material in a well-ventilated area or a chemical fume hood.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The hydrochloride salt is generally stable under these conditions.
Conclusion
1,5-Dioxa-9-aza-spiro[5.5]undecane, hydrochloride is more than just a catalog chemical; it is a strategically valuable building block for modern drug discovery. Its rigid 3D structure and synthetically versatile secondary amine handle provide an ideal starting point for creating novel, potent, and selective modulators of challenging biological targets. By understanding its core properties, reactivity, and the successful application of related scaffolds, researchers can leverage this compound to accelerate the development of innovative therapeutics for a range of human diseases.
References
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An Enantioselective Synthesis of 1-Azaspiro[5.5]-undecane Ring System of Histrionicotoxin Alkaloids from D(+)-Glucose. HETEROCYCLES, Vol. 65, No. 12, 2005. [Link]
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1,5-dioxa-9-azaspiro[5.5]undecane. PubChem. [Link]
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1,5-Dioxaspiro[5.5]undecane. PubChem. [Link]
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Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC (PubMed Central). [Link]
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Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry - ACS Publications. [Link]
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The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. [Link]
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